N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-[1,1'-biphenyl]-4-carboxamide
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Description
N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C21H22N2O and its molecular weight is 318.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.173213330 g/mol and the complexity rating of the compound is 455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes . For instance, derivatives of 2-(pyrrolidin-1-yl)pyrimidine act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor .
Mode of Action
It’s likely that it interacts with its targets in a manner similar to other pyrrolidinyl compounds, leading to changes in cellular function .
Biochemical Pathways
Similar compounds have been found to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 . These enzymes play crucial roles in various biochemical pathways, and their inhibition can lead to significant downstream effects.
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Similar compounds have been found to exhibit antioxidative and antibacterial properties . They have also been described to have effects on cell cycle .
Biochemical Analysis
Biochemical Properties
N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-[1,1’-biphenyl]-4-carboxamide plays a significant role in biochemical reactions, particularly as an anticholinergic agent. This compound interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For example, it has been shown to interact with acetylcholine receptors, inhibiting their activity and thereby modulating cholinergic signaling pathways . Additionally, N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-[1,1’-biphenyl]-4-carboxamide can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions, making it a useful reagent in click chemistry .
Cellular Effects
N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-[1,1’-biphenyl]-4-carboxamide exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s anticholinergic properties can affect neuronal cells by inhibiting acetylcholine receptors, leading to altered neurotransmission and potential therapeutic effects in conditions like bronchial asthma . Additionally, its ability to participate in click chemistry reactions allows for the labeling and tracking of biomolecules within cells, providing insights into cellular dynamics and interactions .
Molecular Mechanism
The molecular mechanism of action of N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-[1,1’-biphenyl]-4-carboxamide involves its binding interactions with biomolecules and its role as an enzyme inhibitor. The compound binds to acetylcholine receptors, inhibiting their activity and thereby reducing cholinergic signaling . This inhibition can lead to various downstream effects, including changes in gene expression and cellular responses. Additionally, the compound’s alkyne group allows it to participate in CuAAc reactions, facilitating the formation of stable triazole linkages with azide-containing biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-[1,1’-biphenyl]-4-carboxamide can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but its activity may decrease over extended periods or under harsh conditions . Long-term studies have shown that the compound can maintain its anticholinergic activity and click chemistry reactivity for several months when stored properly . Degradation products may form over time, potentially affecting its efficacy and safety in experimental applications .
Dosage Effects in Animal Models
The effects of N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-[1,1’-biphenyl]-4-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits its intended anticholinergic effects, such as bronchodilation and reduced bronchial constriction . At higher doses, toxic or adverse effects may occur, including potential neurotoxicity and gastrointestinal disturbances . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe for use in animal studies .
Metabolic Pathways
N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-[1,1’-biphenyl]-4-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by liver enzymes, including cytochrome P450 isoforms, which catalyze its oxidation and subsequent conjugation reactions . These metabolic processes result in the formation of various metabolites, some of which may retain biological activity . The compound’s metabolism can also affect metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
Within cells and tissues, N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-[1,1’-biphenyl]-4-carboxamide is transported and distributed through interactions with transporters and binding proteins. The compound can cross cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cell, it may bind to specific proteins that influence its localization and accumulation . The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-[1,1’-biphenyl]-4-carboxamide is determined by its targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting sequences and transport proteins . These localization patterns can affect the compound’s activity and function, as well as its ability to interact with specific biomolecules within different subcellular environments .
Properties
IUPAC Name |
4-phenyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c24-21(22-14-4-5-15-23-16-6-7-17-23)20-12-10-19(11-13-20)18-8-2-1-3-9-18/h1-3,8-13H,6-7,14-17H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVXTWGSMULZRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.